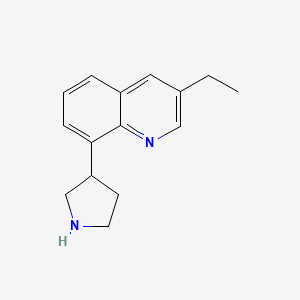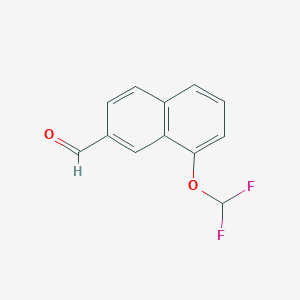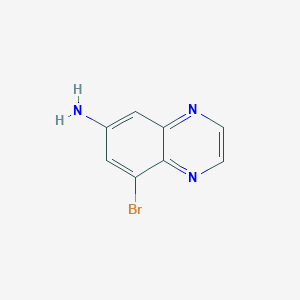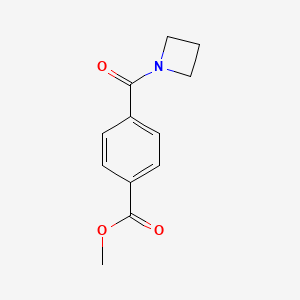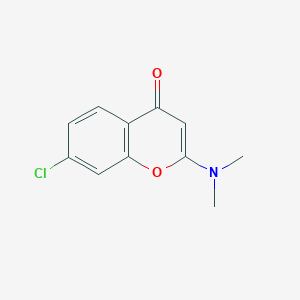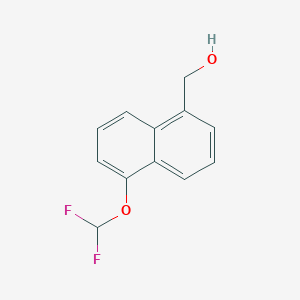
1-(Difluoromethoxy)naphthalene-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalene-5-methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group and a methanol group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)naphthalene-5-methanol typically involves the introduction of the difluoromethoxy group and the methanol group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a catalyst to form 1-(Difluoromethoxy)naphthalene. This intermediate is then subjected to further reactions to introduce the methanol group at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)naphthalene-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted naphthalenes
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-5-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methanol group can also play a role in the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethoxy)naphthalene
- 1-(Difluoromethoxy)-5-methoxynaphthalene
- 1-(Difluoromethoxy)-5-methylnaphthalene
Uniqueness
1-(Difluoromethoxy)naphthalene-5-methanol is unique due to the presence of both the difluoromethoxy and methanol groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
[5-(difluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12,15H,7H2 |
InChI Key |
SGCIRBJYPMKICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


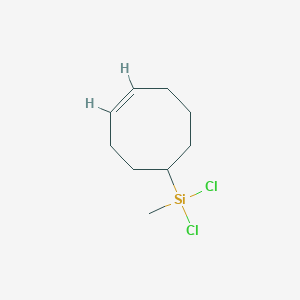
![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)
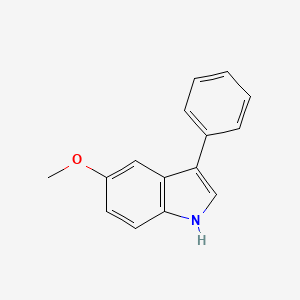


![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)
![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
